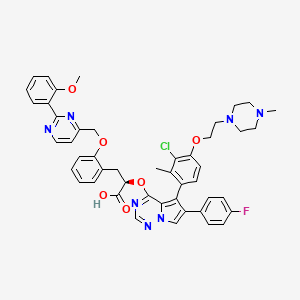

Mcl-1 inhibitor 12

Description

Properties

Molecular Formula |

C47H45ClFN7O6 |

|---|---|

Molecular Weight |

858.4 g/mol |

IUPAC Name |

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C47H45ClFN7O6/c1-30-35(16-17-40(43(30)48)60-25-24-55-22-20-54(2)21-23-55)42-37(31-12-14-33(49)15-13-31)27-56-44(42)46(51-29-52-56)62-41(47(57)58)26-32-8-4-6-10-38(32)61-28-34-18-19-50-45(53-34)36-9-5-7-11-39(36)59-3/h4-19,27,29,41H,20-26,28H2,1-3H3,(H,57,58)/t41-/m1/s1 |

InChI Key |

RZFHVQOYGCVTAG-VQJSHJPSSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C4C(=NC=NN4C=C3C5=CC=C(C=C5)F)O[C@H](CC6=CC=CC=C6OCC7=NC(=NC=C7)C8=CC=CC=C8OC)C(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C4C(=NC=NN4C=C3C5=CC=C(C=C5)F)OC(CC6=CC=CC=C6OCC7=NC(=NC=C7)C8=CC=CC=C8OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mcl-1 inhibitor 12 chemical structure and properties

An In-depth Technical Guide to the Mcl-1 Inhibitor S63845

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent and selective Mcl-1 inhibitor, S63845. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis.

Introduction to Mcl-1 as a Therapeutic Target

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including multiple myeloma, leukemia, and various solid tumors. This overexpression is often associated with tumor progression, resistance to conventional cancer therapies, and poor patient prognosis. Consequently, the development of small molecule inhibitors that directly target Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells.

S63845: A Potent and Selective Mcl-1 Inhibitor

S63845 is a small molecule inhibitor that has demonstrated high potency and selectivity for human Mcl-1. It binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering the mitochondrial apoptotic pathway.

Chemical Structure and Properties

The chemical and physical properties of S63845 are summarized in the table below.

| Property | Value |

| IUPAC Name | (R)-2-((5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methoxy)phenyl)propanoic acid[1][2] |

| Chemical Formula | C₃₉H₃₇ClF₄N₆O₆S[1][2] |

| Molecular Weight | 829.26 g/mol [1][2] |

| CAS Number | 1799633-27-4[1][2] |

| Appearance | Solid powder[1] |

| Purity | >99% by HPLC[1] |

| Solubility | Soluble in DMSO and Methanol[3] |

| SMILES Code | O=C(O)--INVALID-LINK--(F)F)C=CC=C1)OC3=C4C(SC(C5=CC=C(F)O5)=[C@@]4[C@@]6=C(C)C(Cl)=C(OCCN7CCN(C)CC7)C=C6)=NC=N3[1] |

Binding Affinity and Selectivity

S63845 exhibits sub-nanomolar binding affinity for human Mcl-1 and high selectivity over other Bcl-2 family members.

| Target Protein | Binding Affinity (Kd) | Binding Affinity (Ki) | Assay Method |

| Human Mcl-1 | 0.19 nM | < 1.2 nM | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[2][4][5] |

| Bcl-2 | - | > 10,000 nM | Fluorescence Polarization (FP)[2][5] |

| Bcl-xL | - | > 10,000 nM | Fluorescence Polarization (FP)[2][5] |

Mechanism of Action and Signaling Pathway

S63845 exerts its pro-apoptotic effects by directly inhibiting Mcl-1, which leads to the activation of the intrinsic apoptotic pathway.

Under normal physiological conditions, Mcl-1 sequesters pro-apoptotic proteins like Bax and Bak, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP). S63845 binds to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic proteins. The released Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, culminating in the execution of apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of S63845.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of S63845 to Mcl-1 by monitoring changes in the polarization of fluorescently labeled BH3 peptide.

Protocol:

-

Reagents: Purified human Mcl-1 protein, a fluorescently labeled BIM BH3 peptide (e.g., FAM-BIM), S63845, and assay buffer (e.g., PBS, 0.05% Tween-20).

-

Procedure:

-

Add a fixed concentration of Mcl-1 protein and the fluorescently labeled BIM BH3 peptide to the wells of a black, low-binding microplate.

-

Add serial dilutions of S63845 to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis: The IC₅₀ value is determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics of S63845 to Mcl-1, providing on-rate (kₐ), off-rate (kₑ), and dissociation constant (Kd) values.

Protocol:

-

Immobilization: Covalently immobilize purified human Mcl-1 protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

Binding Measurement:

-

Inject a series of concentrations of S63845 in a running buffer (e.g., HBS-EP+) over the sensor chip surface.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).

-

Regenerate the sensor surface between injections using a low pH buffer.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (Kd).

Cell Viability Assay (MTT or CellTiter-Glo®)

These assays are used to determine the cytotoxic effect of S63845 on cancer cell lines and to calculate the IC₅₀ value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of S63845 and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Measurement: Measure the absorbance at a specific wavelength (for MTT) or the luminescence (for CellTiter-Glo®) using a microplate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the S63845 concentration to determine the IC₅₀ value.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with S63845.

Protocol:

-

Treatment: Treat cells with S63845 for the desired time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Protocol:

-

Treatment: Treat cells with S63845.

-

Lysis: Lyse the cells to release their contents.

-

Assay: Add a luminogenic or fluorogenic caspase substrate to the cell lysate.

-

Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

In Vitro and In Vivo Efficacy

S63845 has demonstrated potent single-agent efficacy in a variety of preclinical cancer models that are dependent on Mcl-1 for survival.

In Vitro Activity

S63845 induces rapid and robust apoptosis in various hematological and solid tumor cell lines with low nanomolar to sub-micromolar IC₅₀ values. For instance, in multiple myeloma cell lines, the IC₅₀ values are often below 100 nM.

In Vivo Activity

In xenograft models of human cancers, including multiple myeloma and acute myeloid leukemia, S63845 has been shown to cause significant tumor growth inhibition and regression when administered as a single agent.[6]

Conclusion

S63845 is a highly potent and selective Mcl-1 inhibitor with a well-defined mechanism of action. Its ability to induce apoptosis in Mcl-1-dependent cancer cells highlights the therapeutic potential of targeting Mcl-1 in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this and other Mcl-1 inhibitors. Further investigation into the clinical applications and potential combination therapies involving S63845 is warranted.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 3. sns-032.com [sns-032.com]

- 4. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. apexbt.com [apexbt.com]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a critical pro-survival protein and a key therapeutic target in oncology. While the initial topic of interest was "Mcl-1 inhibitor 12," publicly available data on a compound with this specific designation is limited. To provide a thorough and valuable resource, this guide focuses on several well-characterized, potent, and selective Mcl-1 inhibitors: S63845, AZD5991, and AMG-176. Data for a compound referred to as "Compound 12" is included for completeness, though it displays significantly lower affinity compared to the other inhibitors discussed.

This guide is designed to offer researchers and drug development professionals a detailed understanding of the methodologies used to characterize these inhibitors and their interactions with the Mcl-1 protein.

Quantitative Binding Data of Mcl-1 Inhibitors

The binding affinities of various small molecule inhibitors for Mcl-1 have been determined using a range of biophysical assays. The following table summarizes key quantitative data for selected inhibitors, providing a comparative overview of their potency and selectivity.

| Inhibitor | Target(s) | Assay Type | Affinity Metric | Value | Reference(s) |

| Compound 12 | Mcl-1 | ITC | Kd | 10 µM | [1] |

| S63845 | human Mcl-1 | FP | Kd | 0.19 nM | [2] |

| human Mcl-1 | SPR | Kd | 0.19 nM | [2] | |

| mouse Mcl-1 | - | - | ~6-fold lower affinity than human | [2] | |

| Bcl-2 | FP | Ki | > 10,000 nM | [2] | |

| Bcl-xL | FP | Ki | > 10,000 nM | [2] | |

| AZD5991 | human Mcl-1 | TR-FRET | Ki | < 200 pM | [3] |

| human Mcl-1 | - | IC50 | 0.7 nM | [3] | |

| Bcl-2 | - | IC50 | 20 µM | [3] | |

| Bcl-xL | - | IC50 | 36 µM | [3] | |

| Bcl-w | - | IC50 | > 50 µM | [3] | |

| mouse Mcl-1 | - | - | ~25-fold lower affinity than human | [4] | |

| rat Mcl-1 | - | - | ~4-fold lower affinity than human | [4] | |

| AMG-176 | human Mcl-1 | TR-FRET | Ki | < 200 pM | [5] |

| mouse Mcl-1 | - | - | ~200-fold lower affinity than human | [5] | |

| Compound 34 | Mcl-1 | FP | Ki | 3 nM | [6][7] |

| Bcl-2 | FP | - | >250-fold selectivity | [7] | |

| Bcl-xL | FP | - | >1700-fold selectivity | [6][7] |

Abbreviations: Kd (Dissociation Constant), Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration), ITC (Isothermal Titration Calorimetry), FP (Fluorescence Polarization), SPR (Surface Plasmon Resonance), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Experimental Protocols for Binding Affinity and Kinetics

The determination of accurate binding data is fundamental to the characterization of Mcl-1 inhibitors. The following sections detail the methodologies for three commonly employed biophysical assays.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

General Protocol Outline:

-

Ligand Immobilization:

-

A sensor chip with a gold surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The Mcl-1 protein (ligand) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface. The protein is covalently coupled to the chip via primary amine groups.

-

The surface is then deactivated with an injection of ethanolamine to block any remaining active esters.

-

A reference flow cell is prepared in a similar manner, often by immobilizing an irrelevant protein or leaving it blank, to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding:

-

The Mcl-1 inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer.

-

Each concentration of the inhibitor is injected over both the ligand and reference flow cells for a defined association phase.

-

This is followed by an injection of running buffer to monitor the dissociation of the inhibitor from the Mcl-1 protein.

-

-

Data Analysis:

-

The sensorgram, a plot of response units (RU) versus time, is generated for each inhibitor concentration.

-

The data from the reference flow cell is subtracted from the ligand flow cell data to obtain the specific binding signal.

-

The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), enthalpy (ΔH), and stoichiometry (n) of the interaction.

General Protocol Outline:

-

Sample Preparation:

-

The Mcl-1 protein and the inhibitor are extensively dialyzed or diluted into an identical buffer to minimize heats of dilution.

-

The concentrations of both the protein and the inhibitor are precisely determined.

-

The Mcl-1 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.

-

-

Titration:

-

A series of small, precise injections of the inhibitor from the syringe into the sample cell containing the Mcl-1 protein is performed.

-

The heat change associated with each injection is measured relative to a reference cell containing only buffer.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks corresponding to each injection, is integrated to determine the heat change per injection.

-

The resulting binding isotherm, a plot of heat change per mole of injectant versus the molar ratio of inhibitor to protein, is then fitted to a suitable binding model (e.g., one set of sites) to determine the Ka, ΔH, and n. The dissociation constant (Kd) is the reciprocal of the association constant (Ka).

-

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a widely used method for determining binding affinities in a competitive assay format.

General Protocol Outline:

-

Assay Setup (Competitive Binding):

-

A fluorescently labeled peptide derived from a natural Mcl-1 binding partner (e.g., a BH3 domain peptide) is used as a tracer.

-

The concentration of the Mcl-1 protein and the fluorescent tracer are optimized to produce a stable and significant polarization signal.

-

A series of dilutions of the unlabeled Mcl-1 inhibitor is prepared.

-

-

Measurement:

-

The Mcl-1 protein, the fluorescent tracer, and varying concentrations of the inhibitor are incubated together in a microplate.

-

The plate is excited with plane-polarized light, and the emitted fluorescence is measured in planes parallel and perpendicular to the excitation plane.

-

The fluorescence polarization value is calculated from the intensities of the parallel and perpendicular emitted light.

-

-

Data Analysis:

-

In the absence of an inhibitor, the fluorescent tracer binds to the larger Mcl-1 protein, resulting in a high polarization value.

-

As the concentration of the inhibitor increases, it displaces the fluorescent tracer from Mcl-1, leading to a decrease in the polarization value.

-

The data is plotted as polarization versus the logarithm of the inhibitor concentration, and the resulting sigmoidal curve is fitted to determine the IC50 value.

-

The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and methodologies of Mcl-1 inhibitor characterization, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mcl-1 Signaling Pathway.

Caption: Workflow for Binding Characterization.

References

- 1. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use | bioRxiv [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

Structural Biology of Mcl-1 in Complex with Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers and a key mechanism of resistance to chemotherapy.[1][2] Consequently, Mcl-1 has emerged as a high-priority target for cancer therapy. This technical guide delves into the structural biology of Mcl-1 in complex with its inhibitors, providing a comprehensive overview of binding interactions, quantitative data, experimental protocols, and the intricate signaling pathways it governs.

Mcl-1 Structure and the BH3-Binding Groove

Mcl-1, like other anti-apoptotic Bcl-2 family members, features a globular domain composed of several α-helices. The key functional site for its pro-survival activity is a hydrophobic groove on its surface, known as the BH3-binding groove.[3] This groove is responsible for sequestering the BH3 (Bcl-2 homology 3) domains of pro-apoptotic proteins such as Bim, Puma, and Noxa, thereby preventing them from triggering the apoptotic cascade.[3][4]

A defining characteristic of the Mcl-1 BH3-binding groove is its remarkable plasticity.[5][6] The groove can undergo significant conformational changes to accommodate a diverse range of ligands, from α-helical BH3 peptides to small-molecule inhibitors.[6][7] This adaptability presents both a challenge and an opportunity for drug design, allowing for the development of inhibitors that can induce a specific conformation of the binding pocket.[6] The binding groove is often described in terms of four hydrophobic pockets (P1-P4) that interact with conserved hydrophobic residues of the BH3 domain.[3]

Quantitative Analysis of Mcl-1 Inhibitor Interactions

The development of potent and selective Mcl-1 inhibitors is a major focus of cancer research. A variety of techniques are employed to quantify the binding affinity of these inhibitors for Mcl-1 and to assess their selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL. The following tables summarize key quantitative data for several classes of Mcl-1 inhibitors.

| Inhibitor Class | Compound | Mcl-1 Binding Affinity (Kd/Ki/IC50) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Assay Method | Reference |

| Fragment-Derived | Merged Compound | <100 nM (Kd) | >100-fold | >100-fold | NMR | [1][8][9] |

| Thienopyrimidine Amino Acids | Lead Compound | Nanomolar range | High | High | NMR, X-ray | [10] |

| Macrocyclics | AZD5991 | 0.13 nM (Ki) | High | High | TR-FRET | [11] |

| Indole Acylsulfonamides | A-1210477 | 0.454 nM (Ki) | >100-fold | >100-fold | Not Specified | [11] |

| Indole Scaffold | Compound 12f | Sub-micromolar | Selective | No affinity | Not Specified | [12] |

| Pan-Bcl-2 Inhibitors | Sabutoclax | 0.20 µM (IC50) | 0.32 µM (IC50) | 0.31 µM (IC50) | Not Specified | [11] |

| Natural Products | Marinopyrrole A | 10.1 µM (IC50) | Selective | No affinity | Not Specified | [11] |

| Stapled Peptides | MCL-1 SAHBD | Potent | Exclusive | Exclusive | Not Specified | [13] |

Note: Binding affinity values can vary depending on the specific assay conditions and the form of the Mcl-1 protein used (e.g., full-length vs. truncated). TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Experimental Protocols

The structural and functional characterization of Mcl-1 inhibitor complexes relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Recombinant Mcl-1 Expression and Purification

Objective: To produce soluble, folded Mcl-1 protein for structural and binding studies.

-

Cloning: The gene encoding the soluble portion of human Mcl-1 (typically residues 172-327, lacking the N-terminal and transmembrane domains) is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6-tag) and a protease cleavage site.[1]

-

Expression: The expression plasmid is transformed into E. coli (e.g., BL21(DE3) strain). Cells are grown in a suitable medium (e.g., LB or M9 minimal media for isotopic labeling) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Mcl-1 is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage: The affinity tag is removed by incubation with a specific protease (e.g., TEV or thrombin) overnight at 4°C.

-

Size-Exclusion Chromatography: The protein solution is concentrated and further purified by size-exclusion chromatography to remove the cleaved tag, protease, and any aggregated protein. The final purified Mcl-1 is stored in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) at -80°C.

X-ray Crystallography

Objective: To determine the three-dimensional structure of Mcl-1 in complex with an inhibitor at atomic resolution.

-

Complex Formation: Purified Mcl-1 is incubated with a molar excess of the inhibitor to ensure saturation of the binding site.

-

Crystallization Screening: The Mcl-1/inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens and crystallization methods (e.g., sitting drop or hanging drop vapor diffusion).[14]

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[14]

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined Mcl-1 structure as a search model.[14] The model is then refined against the experimental data to obtain the final structure.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters of inhibitor binding to Mcl-1, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Sample Preparation: Purified Mcl-1 is dialyzed extensively against the ITC buffer (e.g., 20 mM phosphate buffer pH 7.5, 150 mM NaCl). The inhibitor is dissolved in the same buffer. Both protein and ligand solutions are degassed prior to the experiment.

-

ITC Experiment: The Mcl-1 solution (e.g., 20-40 µM) is placed in the sample cell of the ITC instrument. The inhibitor solution (e.g., 200-400 µM) is loaded into the injection syringe.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.

-

Data Analysis: The raw data are integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify fragment hits and to characterize the binding of inhibitors to Mcl-1 in solution.

-

Sample Preparation: For NMR-based fragment screening, isotopically labeled (15N) Mcl-1 is used.[1] The protein is prepared in an NMR buffer (e.g., 20 mM HEPES pH 6.8, 50 mM NaCl, 3 mM DTT).[1]

-

1H-15N HSQC Spectra Acquisition: A 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of Mcl-1 is recorded. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Fragment Screening: The fragment library is screened by acquiring 1H-15N HSQC spectra of Mcl-1 in the presence of pools of fragments.[1]

-

Hit Identification: Fragments that bind to Mcl-1 cause chemical shift perturbations (changes in the position) of specific peaks in the HSQC spectrum, indicating the residues at the binding site. Deconvolution of the fragment pools allows for the identification of individual hits.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Mcl-1 and a typical workflow for the structure-based design of Mcl-1 inhibitors.

Mcl-1 in the Intrinsic Apoptosis Pathway

Caption: Mcl-1's role in the intrinsic apoptosis pathway and its inhibition.

Structure-Based Drug Design Workflow for Mcl-1 Inhibitors

Caption: A typical workflow for structure-based drug design of Mcl-1 inhibitors.

Conclusion and Future Directions

The structural elucidation of Mcl-1 in complex with a growing number of diverse inhibitors has been instrumental in the development of potent and selective therapeutic candidates.[16][17] The plasticity of the Mcl-1 binding groove, while a challenge, has been successfully exploited through structure-guided design to generate inhibitors with sub-nanomolar affinities.[18] Future efforts will likely focus on improving the pharmacokinetic properties of these inhibitors, overcoming mechanisms of resistance, and managing potential on-target toxicities, such as those observed in cardiac tissue.[18][19] The continued application of structural biology will undoubtedly remain a cornerstone of the discovery and optimization of next-generation Mcl-1 inhibitors for the treatment of cancer.

References

- 1. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the degradation of Mcl-1 induced by BH3 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6oqd - Crystal structure of Mcl1 with inhibitor 8 - Experimental details - Protein Data Bank Japan [pdbj.org]

- 15. researchgate.net [researchgate.net]

- 16. Structure-guided design of a series of MCL-1 inhibitors with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

A Technical Guide to Mcl-1 Inhibitors for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, a promising class of anti-cancer agents. We will delve into the specifics of Mcl-1 inhibitor 12, alongside other key inhibitors in this class, to offer a comparative analysis of their biochemical and cellular activities. This document outlines the core data, experimental methodologies, and the underlying signaling pathways pertinent to the development and evaluation of these compounds.

Introduction to Mcl-1 Inhibition

Myeloid Cell Leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 sequesters pro-apoptotic proteins, such as Bak and Bax, thereby preventing the induction of apoptosis. The development of small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction is a clinically validated strategy for cancer treatment.

Profile of this compound

This compound, also known as Mcl1-IN-12, is a selective inhibitor of Mcl-1.

Quantitative Data for this compound

| Parameter | Value | Target | Notes |

| Ki | 0.29 µM | Mcl-1 | [1][2] |

| Ki | 3.1 µM | Bcl-2 | Demonstrates selectivity for Mcl-1 over Bcl-2.[1][2] |

Comparative Analysis of Potent Mcl-1 Inhibitors

To provide a broader context, the following table summarizes the quantitative data for several well-characterized Mcl-1 inhibitors.

| Inhibitor | CAS Number | Molecular Formula | Ki / Kd | IC50 / EC50 |

| S63845 | 1799633-27-4 | C39H37ClF4N6O6S | Kd: 0.19 nM (human Mcl-1)[4] | IC50 < 1 µM in sensitive cell lines[5] |

| AMG-176 (Tapotoclax) | 1883727-34-1 | C33H41ClN2O5S | Ki: 0.13 nM[2][6] | 30-45% cell death at 100-300 nM in CLL cells[7] |

| AZD5991 | Not available | Not available | Kd: 0.17 nM; Ki: 200 pM[8] | IC50: 0.72 nM (FRET assay); EC50: 24-33 nM in cell lines[8][9] |

| A-1210477 | 1668553-57-5 | Not available | Ki: 0.45 nM[10] | IC50 < 10 µM in sensitive cell lines[10] |

Signaling Pathway of Mcl-1 Inhibition

The inhibition of Mcl-1 disrupts its ability to sequester pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The following diagram illustrates this process.

Caption: Mcl-1 inhibition pathway leading to apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Mcl-1 inhibitors.

Biochemical Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the binding affinity (Ki or Kd) of an inhibitor to the Mcl-1 protein.

Methodology:

-

Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim or Noxa), and the Mcl-1 inhibitor.

-

Procedure: a. The Mcl-1 inhibitor is serially diluted in an appropriate buffer. b. The inhibitor dilutions are incubated with the Mcl-1 protein and the fluorescently labeled BH3 peptide in a microplate. c. The reaction is allowed to reach equilibrium. d. The TR-FRET signal is measured using a plate reader. A high signal indicates binding of the BH3 peptide to Mcl-1, while a low signal indicates displacement by the inhibitor.

-

Data Analysis: The data is plotted as the TR-FRET signal versus the inhibitor concentration, and the IC50 is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability Assay

Objective: To determine the effect of an Mcl-1 inhibitor on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Culture: Mcl-1 dependent and independent cancer cell lines are cultured under standard conditions.

-

Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The Mcl-1 inhibitor is serially diluted and added to the cells. c. The cells are incubated with the inhibitor for a specified period (e.g., 24, 48, or 72 hours). d. A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well. e. The signal (luminescence or absorbance) is measured using a plate reader.

-

Data Analysis: The signal is normalized to the vehicle-treated control, and the data is plotted as percent viability versus inhibitor concentration to determine the EC50 or GI50.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of an Mcl-1 inhibitor in a preclinical animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.

-

Procedure: a. Human cancer cells are implanted subcutaneously or orthotopically into the mice. b. Once tumors are established, the mice are randomized into treatment and control groups. c. The Mcl-1 inhibitor is administered to the treatment group via a clinically relevant route (e.g., intravenous or oral). The control group receives a vehicle. d. Tumor volume and body weight are measured regularly throughout the study.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

Mcl-1 inhibitors, including this compound, represent a promising therapeutic strategy for a variety of cancers. Their ability to selectively induce apoptosis in Mcl-1-dependent tumors makes them attractive candidates for further development, both as monotherapies and in combination with other anti-cancer agents. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of this important class of molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AZD5991 [openinnovation.astrazeneca.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Mcl-1 Inhibitor Administration in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Myeloid Cell Leukemia-1 (Mcl-1) inhibitors in a xenograft mouse model. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Mcl-1 inhibitors as potential anti-cancer therapeutics.

Introduction

Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptosis pathway.[1][2][3] Its overexpression is a common feature in a variety of human cancers, including hematologic malignancies and solid tumors, and is often associated with high tumor grade, poor patient survival, and resistance to conventional cancer therapies.[2][4] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing them from initiating programmed cell death.[1][5] Consequently, the development of small molecule inhibitors that specifically target Mcl-1 has emerged as a promising therapeutic strategy in oncology.[1][6]

Mcl-1 inhibitors act as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 with high affinity and selectivity.[3][7] This competitive binding displaces pro-apoptotic proteins, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis in cancer cells that are dependent on Mcl-1 for survival.[1][5][7] Preclinical studies utilizing xenograft mouse models have demonstrated the potential of Mcl-1 inhibitors to induce tumor regression and inhibit tumor growth, both as single agents and in combination with other anti-cancer drugs.[2][6][8]

Mcl-1 Signaling Pathway

The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of Mcl-1 inhibitors.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo xenograft studies with Mcl-1 inhibitors. Specific details may need to be optimized based on the cancer cell line, Mcl-1 inhibitor, and animal model used.

Cell Culture and Implantation

-

Cell Line Selection: Choose a cancer cell line with documented Mcl-1 dependence. This can be determined through techniques like BH3 profiling or siRNA-mediated knockdown of Mcl-1.

-

Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells per injection).[9]

-

Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID) to prevent rejection of the human tumor xenograft.

-

Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth Monitoring and Treatment

-

Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) regularly (e.g., twice weekly) using calipers.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Mcl-1 Inhibitor Formulation: Prepare the Mcl-1 inhibitor in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation will depend on the physicochemical properties of the specific inhibitor.

-

Dosing and Schedule: The dosage and administration schedule should be based on prior pharmacokinetic and tolerability studies. Examples from preclinical studies include intermittent dosing schedules.[6]

-

Control Group: The control group should receive the vehicle alone, following the same administration schedule as the treatment group.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of treatment-related toxicity.

Efficacy Evaluation and Pharmacodynamic Analysis

-

Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Tumor Regression: In some cases, Mcl-1 inhibitors may induce tumor regression, which should be documented.[2][9]

-

Pharmacodynamic (PD) Markers: To confirm target engagement in vivo, collect tumor samples at specified time points after treatment.

Xenograft Study Workflow

The following diagram outlines the typical workflow for a xenograft study evaluating an Mcl-1 inhibitor.

Data Presentation

The following tables provide examples of how to structure quantitative data from in vivo xenograft studies with Mcl-1 inhibitors.

Table 1: In Vivo Efficacy of Mcl-1 Inhibitor Compound 26 in a Non-Small Cell Lung Cancer (A427) Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Regressions |

| Vehicle Control | - | Q14D | 1200 | - | 0/8 |

| Compound 26 | 60 | Q14D | 300 | 75 | 4/8 |

| Compound 26 | 80 | Q14D | 150 | 87.5 | 7/8 |

Data is hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[2]

Table 2: In Vivo Efficacy of Mcl-1 Inhibitor Compound 13 in a Non-Small Cell Lung Cancer (A427) Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Regressions |

| Vehicle Control | - | Q14D | 1100 | - | 0/8 |

| Compound 1 | 40 | Q14D | 473 | 57 | 0/8 |

| Compound 13 | 30 | Q14D | 220 | 80 | 5/8 |

| Compound 13 | 60 | Q14D | 55 | 95 | 8/8 |

Data is hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[9]

Table 3: Pharmacodynamic Effects of Mcl-1 Inhibitor Compound 26 in NCI-H929 Xenograft Model

| Treatment Group | Time Post-Dose (hours) | Caspase 3/7 Activity (Fold Change vs. Vehicle) | Mcl-1:BIM Complex Disruption (%) |

| Compound 26 (60 mg/kg) | 6 | 5.2 | 85 |

| Compound 26 (60 mg/kg) | 24 | 2.1 | 40 |

Data is hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[2]

Conclusion

The use of xenograft mouse models is a critical step in the preclinical evaluation of Mcl-1 inhibitors. The protocols and guidelines presented here provide a foundation for designing and conducting robust in vivo studies to assess the anti-tumor activity and mechanism of action of these promising therapeutic agents. Careful selection of Mcl-1-dependent cancer models, optimization of dosing regimens, and comprehensive pharmacodynamic analyses are essential for the successful translation of these inhibitors into clinical development.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. captortherapeutics.com [captortherapeutics.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Preparation of Mcl-1 Inhibitor S63845 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators.[1][2] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor progression and resistance to conventional therapies.[3][4] Consequently, Mcl-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4] S63845 is a potent and selective small-molecule inhibitor of Mcl-1.[2][5][6] It binds with high affinity to the BH3-binding groove of Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BAK and BAX.[5][6][7][8] This action unleashes the mitochondrial apoptotic pathway, leading to selective killing of Mcl-1-dependent cancer cells.[2][5][6][7][8] These application notes provide detailed protocols for the preparation of S63845 stock solutions for both in vitro and in vivo research applications.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of S63845 is essential for accurate stock solution preparation and experimental design.

| Property | Value |

| Synonyms | S-63845, S 63845 |

| CAS Number | 1799633-27-4 |

| Molecular Formula | C39H37ClF4N6O6S |

| Molecular Weight | 829.26 g/mol |

| Appearance | Solid powder |

| Purity | >98% (HPLC) |

| Solubility (in vitro) | DMSO: ≥ 33.33 mg/mL (40.19 mM)[9] |

| DMF: 30 mg/mL | |

| Ethanol: 30 mg/mL | |

| Water: Insoluble | |

| Solubility (in vivo) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.0 mg/mL (2.41 mM)[9] |

Experimental Protocols

1. Preparation of S63845 Stock Solution for In Vitro Experiments

For cell-based assays, S63845 is typically dissolved in dimethyl sulfoxide (DMSO).

Materials:

-

S63845 powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Determine the required concentration and volume: Based on your experimental needs, calculate the mass of S63845 required to prepare a stock solution of a specific concentration (e.g., 10 mM or 20 mM).

-

Weigh the S63845 powder: Carefully weigh the calculated amount of S63845 powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the S63845 powder.

-

Dissolve the compound: Vortex the tube vigorously to dissolve the powder. If necessary, sonication or gentle warming at 37°C for 10 minutes can aid in dissolution.[6]

-

Aliquot and store: Once the S63845 is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[5] When stored at -80°C, the stock solution is stable for up to 6 months.[10][11]

Note: For cell culture experiments, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.

2. Preparation of S63845 Formulation for In Vivo Experiments

For animal studies, S63845 can be formulated in a vehicle suitable for intravenous (i.v.) injection.

Materials:

-

S63845 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Prepare a concentrated stock solution in DMSO: Dissolve the required amount of S63845 in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

-

Prepare the vehicle: In a sterile tube, sequentially add the components of the vehicle in the following proportions: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9][10]

-

Formulate the final solution: Add the S63845 stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 2 mg/mL). Ensure to add the components sequentially and mix thoroughly after each addition.

-

Ensure complete dissolution: Vortex the final formulation and, if necessary, use sonication to ensure the compound is fully dissolved.[9]

-

Administration: The prepared formulation should be used immediately for animal administration.

Example In Vivo Dosing: In mouse xenograft models of multiple myeloma, S63845 has been administered intravenously at doses of 6.25, 12.5, and 25 mg/kg.[9][12]

Mcl-1 Signaling Pathway and Inhibition by S63845

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic proteins BIM, BAK, and BAX, preventing their activation and subsequent cell death. Various survival signals, such as those from the PI3K/AKT and MAPK/ERK pathways, can promote the expression and stability of Mcl-1.[13] Conversely, stress signals can lead to the degradation of Mcl-1.[14] S63845 directly binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins. This allows BAK and BAX to oligomerize at the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[6][7]

References

- 1. MCL1 - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 9. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Mcl-1 Protein Levels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of Myeloid Cell Leukemia 1 (Mcl-1) protein levels in cell lysates and tissue homogenates using Western blotting. Mcl-1, an anti-apoptotic member of the Bcl-2 family, is a crucial regulator of cell survival and a key target in cancer research and drug development. Accurate determination of Mcl-1 protein expression is essential for understanding its role in various physiological and pathological processes.

Data Presentation: Quantitative Analysis of Mcl-1 Protein Levels

The following table summarizes representative quantitative data on Mcl-1 protein expression in various cell lines, as determined by Western blot analysis with densitometry. The values are normalized to a loading control (e.g., β-actin) and expressed as relative protein levels.

| Cell Line | Cell Type | Relative Mcl-1 Protein Level (Normalized to Loading Control) | Reference |

| Raji | Burkitt's Lymphoma | High | [1] |

| Ramos | Burkitt's Lymphoma | Moderate | [1] |

| BL41-3 | Burkitt's Lymphoma (Mcl-1 amplified) | Very High | [1] |

| LNCaP | Prostate Cancer | Moderate | [2] |

| PC3 | Prostate Cancer | Low | [2] |

| LP1 | Multiple Myeloma | High | [3] |

| RPMI-8226 | Multiple Myeloma | Moderate | [3] |

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for performing a Western blot to analyze Mcl-1 protein levels.

Sample Preparation

a. Cell Lysate Preparation (Adherent Cells):

-

Wash cell culture dish on ice with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate PBS and add ice-cold RIPA lysis buffer (see recipe below) supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).

-

Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

b. Cell Lysate Preparation (Suspension Cells):

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.

-

Proceed with steps 4-7 from the adherent cell protocol.

c. Tissue Homogenate Preparation:

-

Dissect the tissue of interest on ice and snap-freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Transfer the tissue powder to a pre-chilled tube containing ice-cold RIPA buffer with protease and phosphatase inhibitors.

-

Homogenize the sample using a Dounce homogenizer or a sonicator on ice.

-

Proceed with steps 5-7 from the adherent cell protocol.

Reagent Recipe: RIPA Lysis Buffer

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium Deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.

SDS-PAGE and Protein Transfer

-

Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer (see recipe below) and boil at 95-100°C for 5 minutes.

-

Load the samples and a pre-stained protein ladder onto a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

-

Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for Mcl-1. Transfer at 100 V for 60-90 minutes in a cold room or on ice.

Reagent Recipe: 4x Laemmli Sample Buffer

-

250 mM Tris-HCl, pH 6.8

-

8% SDS

-

40% Glycerol

-

0.02% Bromophenol Blue

-

10% β-mercaptoethanol (add fresh)

Immunoblotting

-

Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with a primary antibody specific for Mcl-1 diluted in blocking buffer. The recommended dilution should be optimized, but a starting point of 1:1000 is common.[4] Incubate overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film. Mcl-1 is expected to appear as a band at approximately 40 kDa.[2]

-

For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity of Mcl-1 and the loading control (e.g., β-actin or GAPDH).

-

Normalize the Mcl-1 band intensity to the loading control to obtain relative protein levels.

Mandatory Visualizations

Mcl-1 Signaling Pathway

The following diagram illustrates key signaling pathways that regulate Mcl-1 expression and function. Mcl-1 is a central node in the intrinsic apoptosis pathway, where it sequesters pro-apoptotic proteins like Bak and Bim. Its expression is transcriptionally upregulated by survival signals, and its stability is regulated by post-translational modifications such as phosphorylation and ubiquitination.

Caption: Mcl-1 signaling pathways regulating cell survival and apoptosis.

Western Blot Experimental Workflow

The diagram below outlines the major steps involved in the Western blot protocol for determining Mcl-1 protein levels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mcl-1 Inhibitor Dosage for In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Mcl-1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting points for designing an in vivo study with a novel Mcl-1 inhibitor?

A1: Before initiating in vivo studies, it is crucial to have robust in vitro data. Key prerequisites include:

-

Potency and Selectivity: The inhibitor should demonstrate high affinity for Mcl-1, with significantly lower affinity for other Bcl-2 family proteins like Bcl-2 and Bcl-xL to minimize off-target effects. For instance, A-1210477 shows over 100-fold selectivity for Mcl-1.[1]

-

Cellular Activity: The compound must induce apoptosis in Mcl-1-dependent cancer cell lines. This can be confirmed through caspase activation assays.[2][3]

-

Pharmacokinetic (PK) Profile: Preliminary pharmacokinetic data in a relevant animal model (e.g., mouse) is essential to understand the drug's clearance, half-life, and bioavailability.[2][3] An inhibitor with low clearance is often desirable for maintaining therapeutic concentrations.[2]

Q2: How do I select an appropriate animal model for my Mcl-1 inhibitor study?

A2: The choice of animal model is critical for the relevance of your findings.

-

Xenograft Models: Subcutaneous or disseminated xenograft models using human cancer cell lines are common. The selected cell line should be dependent on Mcl-1 for survival. Examples include multiple myeloma (NCI-H929, AMO-1), acute myeloid leukemia (MV-4-11, MOLM-13), and various solid tumors.[2][3][4]

-

Humanized Mouse Models: For some Mcl-1 inhibitors that have different affinities for human versus murine Mcl-1, a humanized Mcl-1 mouse model can provide more accurate preclinical data on efficacy and toxicity.[5] For example, the inhibitor S63845 has a higher affinity for human Mcl-1, making this model particularly useful.[5]

Q3: What are the common challenges and toxicities associated with Mcl-1 inhibitors, and how can they be monitored?

A3: A significant challenge with Mcl-1 inhibitors is potential on-target toxicity in healthy tissues where Mcl-1 is essential for cell survival, such as cardiomyocytes and hematopoietic stem cells.[2][3]

-

Cardiotoxicity: A notable dose-limiting toxicity observed in clinical trials of Mcl-1 inhibitors like ABBV-467 and AZD5991 is an increase in cardiac troponin levels, indicating potential cardiac injury.[6][7][8] Therefore, monitoring cardiac troponins in plasma during in vivo studies is advisable.

-

Hematological Toxicity: Transient changes in hematopoietic cells can occur.[2][3] Regular monitoring of complete blood counts (CBCs) is recommended.

-

General Health: Closely monitor animal body weight, as significant weight loss can indicate toxicity.[3]

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition (TGI) is observed in my xenograft model.

-

Possible Cause 1: Insufficient Drug Exposure.

-

Troubleshooting Step: Review the pharmacokinetic data. The dosing regimen may not be achieving a therapeutic concentration for a sufficient duration. Consider increasing the dose or the frequency of administration. For example, studies with AZD5991 in an AML model showed dose-dependent anti-tumor activity.[4]

-

-

Possible Cause 2: The Tumor Model is Not Mcl-1 Dependent.

-

Troubleshooting Step: Confirm the Mcl-1 dependency of your chosen cell line in vitro before implanting it in animals. Mcl-1 dependency can be assessed using techniques like RNAi.[2]

-

-

Possible Cause 3: Drug Resistance.

Issue 2: Significant toxicity, such as weight loss or signs of cardiac distress, is observed.

-

Possible Cause 1: Dose is too high.

-

Troubleshooting Step: The maximum tolerated dose (MTD) may have been exceeded. Reduce the dose or switch to an intermittent dosing schedule. Intermittent dosing has been successfully used for Mcl-1 inhibitors like ABBV-467 in preclinical models.[6]

-

-

Possible Cause 2: On-target toxicity in sensitive tissues.

-

Troubleshooting Step: As Mcl-1 is crucial for the survival of certain healthy cells, on-target toxicity can be a concern.[2][3] Consider reducing the dose and combining the Mcl-1 inhibitor with another therapeutic agent, which may allow for a lower, less toxic dose of the Mcl-1 inhibitor while maintaining efficacy.[3]

-

Data Presentation: In Vivo Efficacy of Mcl-1 Inhibitors (Examples)

| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Compound 9 | AMO-1 (subcutaneous) | 100 mg/kg, IP, QDx14 | 60% TGI | [2][3] |

| Compound 9 | MV-4-11 (disseminated) | 75 mg/kg, IP, QDx21 | Dose-dependent reduction in tumor burden | [2][3] |

| Compound 26 | NCI-H929 (subcutaneous) | 60 or 80 mg/kg, IV, single dose | Initial tumor regression | [2][3] |

| AZD5991 | MV4-11 (xenograft) | 10 and 30 mg/kg, IV, single dose | Transient tumor regression | [4] |

| UMI-77 | BxPC-3 (pancreatic xenograft) | Not specified | 56-65% reduction in tumor growth | [10] |

| ABBV-467 | Hematologic cancer xenografts | Intermittent dosing | Inhibition of tumor growth | [6] |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Efficacy Study

-

Cell Culture and Implantation:

-

Culture Mcl-1 dependent cancer cells (e.g., NCI-H929 multiple myeloma cells) under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

-

Inject 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).[3]

-

-

Tumor Growth Monitoring and Animal Grouping:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomize animals into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Formulate the Mcl-1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal).

-

Administer the inhibitor according to the planned dosing schedule (e.g., 60 mg/kg IV as a single dose).[3] The control group receives the vehicle only.

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.[3]

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

-

-

Pharmacodynamic Analysis:

-

To confirm on-target activity, tumor samples can be analyzed for biomarkers such as caspase 3/7 activation or disruption of Mcl-1:BIM complexes at various time points after the final dose.[3]

-

Visualizations

Signaling Pathway: Mcl-1's Role in Apoptosis

Caption: Mcl-1 inhibits apoptosis by sequestering the pro-apoptotic protein Bak.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for a subcutaneous xenograft efficacy study.

Troubleshooting Logic: Suboptimal TGI

Caption: Troubleshooting logic for poor tumor growth inhibition.

References

- 1. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

Potential off-target effects of Mcl-1 inhibitor 12

Technical Support Center: Mcl-1 Inhibitor 12

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of this compound (also known as Mcl1-IN-12 or Compound F).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] The primary function of Mcl-1 is to prevent programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic effector proteins like BAK and BAX.[2][3] this compound acts as a BH3 mimetic; it competitively binds to the BH3-binding groove on the Mcl-1 protein.[1][3] This action displaces BAK and BAX, allowing them to oligomerize on the mitochondrial outer membrane, leading to membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][2]

References

Technical Support Center: Overcoming Resistance to Mcl-1 Inhibitor S63845

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Mcl-1 inhibitor, S63845, in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing intrinsic resistance to S63845. What are the potential mechanisms?

A1: Intrinsic resistance to S63845 can be mediated by several factors. A primary mechanism is the overexpression of other anti-apoptotic proteins from the BCL-2 family, such as BCL-2 or BCL-XL, which can compensate for Mcl-1 inhibition[1][2]. The expression levels of pro-apoptotic proteins are also critical. For instance, low levels of the pro-apoptotic protein BIM or deletion of the pro-apoptotic effector protein BAK can confer resistance[3][4]. Additionally, the balance of binding partners for Mcl-1, such as NOXA and BIM, can determine sensitivity[5]. High expression of four specific genes—AXL, IL6, EFEMP1, and ETS1—has also been associated with resistance in triple-negative breast cancer by promoting ERK signaling, which in turn upregulates BCL2 and downregulates BIM[6][7].

Q2: We have developed an S63845-resistant cell line. What molecular changes should we investigate?

A2: Acquired resistance to S63845 often involves the upregulation of Mcl-1 itself or other anti-apoptotic proteins like BCL-XL[2][5]. It is recommended to perform western blot analysis to assess the protein levels of Mcl-1, BCL-2, and BCL-XL in your resistant cell line compared to the parental line. Additionally, investigate potential alterations in the expression of pro-apoptotic proteins such as BIM, BAK, and NOXA[3][4][5]. Sequencing of the MCL1 gene can also be performed to check for mutations that may prevent S63845 binding, although this is less commonly reported.

Q3: Can co-treatment with other inhibitors overcome S63845 resistance?

A3: Yes, several combination strategies have been shown to be effective. Co-treatment with the BCL-2 inhibitor venetoclax can overcome resistance in BCL2-positive lymphomas and multiple myeloma[5][8]. In breast cancer models, S63845 has shown synergistic activity with docetaxel, trastuzumab, and lapatinib[3][4]. For triple-negative breast cancer, combining S63845 with cisplatin has been shown to be synergistic[9]. In chronic myeloid leukemia, tyrosine kinase inhibitors can enhance the efficacy of S63845[10]. Furthermore, inhibiting the ERK signaling pathway with inhibitors like ulixertinib can sensitize resistant cells to S63845[6].

Troubleshooting Guides

Problem 1: Decreased or no apoptotic response to S63845 treatment.

Possible Cause 1: Upregulation of compensatory anti-apoptotic proteins.

-

Troubleshooting Steps:

-

Western Blot Analysis: Profile the expression levels of BCL-2 family proteins (Mcl-1, BCL-2, BCL-XL, BIM, BAK, NOXA) in your treated versus untreated cells. An increase in BCL-2 or BCL-XL is a common resistance mechanism[1][5].

-

Co-treatment Strategy: If BCL-2 or BCL-XL are upregulated, consider co-treatment with a BCL-2 inhibitor like venetoclax[5][8].

-

Possible Cause 2: Alterations in pro-apoptotic proteins.

-

Troubleshooting Steps:

Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).

Possible Cause 1: Suboptimal drug concentration or treatment duration.

-

Troubleshooting Steps:

-

Dose-Response Curve: Perform a dose-response experiment with a wide range of S63845 concentrations to determine the optimal EC50 for your specific cell line.

-

Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction.

-

Possible Cause 2: Cell line-specific kinetics of apoptosis.

-

Troubleshooting Steps:

-

Alternative Apoptosis Assays: Use a complementary method to measure apoptosis, such as a caspase-3/7 activity assay or PARP cleavage analysis by western blot, to confirm the results from Annexin V staining.

-

Data Presentation

Table 1: Overview of Resistance Mechanisms to S63845

| Mechanism | Key Proteins Involved | Cancer Type(s) | Reference |

| Upregulation of Anti-Apoptotic Proteins | Mcl-1, BCL-XL, BCL-2 | Lymphoma, Multiple Myeloma, Breast Cancer | [2][5] |

| Deletion of Pro-Apoptotic Proteins | BAK | Breast Cancer | [3][4] |

| Altered Signaling Pathways | ERK Activation | Triple-Negative Breast Cancer | [6] |

| Changes in Mcl-1 Binding Partners | BIM, NOXA | Lymphoma | [5] |

Table 2: Synergistic Drug Combinations with S63845

| Combination Drug | Mechanism of Action | Cancer Type(s) | Reference |

| Venetoclax | BCL-2 Inhibitor | Lymphoma, Multiple Myeloma, AML | [5][8][11] |

| Docetaxel | Chemotherapy (Microtubule inhibitor) | Triple-Negative Breast Cancer | [3][4] |

| Trastuzumab/Lapatinib | HER2 Inhibitors | HER2-Amplified Breast Cancer | [3][4] |

| Cisplatin | Chemotherapy (DNA damaging agent) | Triple-Negative Breast Cancer | [9] |

| Tyrosine Kinase Inhibitors | BCR-ABL1 Inhibitors | Chronic Myeloid Leukemia | [10] |

| Ulixertinib | ERK Inhibitor | Triple-Negative Breast Cancer | [6] |

Experimental Protocols

Protocol 1: Western Blot for BCL-2 Family Proteins

-

Cell Lysis:

-

Treat cells with S63845 or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against Mcl-1, BCL-2, BCL-XL, BIM, BAK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Binding Partners

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour.

-

Incubate the pre-cleared lysate with an antibody against Mcl-1 overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by western blot using antibodies against potential binding partners like BIM, BAK, and NOXA.

-

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

-

Cell Treatment and Harvesting:

-

Treat cells with S63845 and/or other compounds for the desired duration.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-